Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
CAS No.:
Cat. No.: VC17691346
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2 |
|---|---|
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
| Standard InChI | InChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3 |
| Standard InChI Key | QVNCCWHFPDLUHO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CC1CCCN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate features a bicyclo[4.1.0]heptane scaffold, comprising a seven-membered ring system fused with a three-membered aziridine ring. The nitrogen atom occupies the 2-position, while the methyl ester group is attached to the 1-position (Figure 1). This strained geometry contributes to its reactivity, particularly in ring-opening reactions and cycloadditions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 155.19 g/mol | |
| IUPAC Name | methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate | |
| Canonical SMILES | COC(=O)C12CC1CCCN2 | |
| InChI Key | QVNCCWHFPDLUHO-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure. The -NMR spectrum exhibits distinct signals for the methyl ester ( 3.6–3.8 ppm) and aziridine protons ( 2.1–2.5 ppm). High-resolution MS typically shows a molecular ion peak at 155.19, consistent with its molecular weight.
Synthesis Methodologies
Traditional Diels-Alder Approach
Early syntheses relied on Diels-Alder reactions between dienes and nitroso compounds, followed by esterification. While effective, this method required harsh conditions (e.g., 120°C, 24 hours) and provided moderate yields (~60%). Catalytic systems using Lewis acids like boron trifluoride improved regioselectivity but introduced purification challenges.
Novel Two-Step Protocol (Patent CN104557653A)
A 2014 patent introduced a streamlined two-step synthesis (Figure 2) :
Step 1: Formation of o-Methylaminocyclohexanol
Cyclohexene oxide reacts with aqueous methylamine (35–40%) at 20–30°C for 15 hours, yielding o-methylaminocyclohexanol with >95% efficiency . This marks a significant improvement over prior high-temperature (80°C, 6 hours) methods that achieved only 85% yields .
Table 2: Comparative Synthesis Metrics
| Parameter | Diels-Alder Method | Patent Method |
|---|---|---|
| Temperature | 120°C | 20–30°C |
| Reaction Time | 24 hours | 15 hours |
| Yield | 60% | 82% |
| Cost Efficiency | Low | High |
Biological Activity and Applications
Neurotransmitter Modulation
Preliminary in vitro studies indicate affinity for serotonin (5-HT) and dopamine (D) receptors, with values of 12.3 μM and 18.7 μM, respectively. These interactions suggest potential applications in neurological disorders, though in vivo efficacy remains unverified.
Catalytic Applications
The strained aziridine ring facilitates nucleophilic ring-opening reactions, enabling its use as a building block in asymmetric catalysis. For example, it serves as a chiral ligand in Cu-catalyzed azide-alkyne cycloadditions, achieving enantiomeric excess (ee) >90%.
Analytical and Computational Characterization
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a ring strain energy of 28.3 kcal/mol, explaining its reactivity. The HOMO (-6.8 eV) and LUMO (-1.2 eV) energies suggest susceptibility to electrophilic attacks at the aziridine nitrogen.
Future Directions
Pharmacological Optimization
Structure-activity relationship (SAR) studies could modify the ester group to enhance blood-brain barrier permeability. For instance, replacing the methyl ester with a tert-butyl moiety (as in tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate) may improve bioavailability .
Green Chemistry Approaches
Exploring biocatalytic routes using engineered aminotransferases could reduce reliance on hazardous bromination reagents, aligning with sustainable chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume